molecular formula C23H22ClNO7 B11141869 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine

4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine

Cat. No.: B11141869
M. Wt: 459.9 g/mol
InChI Key: XGYDZBSEYGQZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound combines the structural features of coumarin and phenylalanine, potentially enhancing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the areas of cancer treatment and antimicrobial activity. The coumarin core is known for its biological activity, and the addition of phenylalanine may enhance its specificity and efficacy .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine likely involves interactions with various molecular targets, including enzymes and receptors. The coumarin core can inhibit enzymes such as cytochrome P450, while the phenylalanine moiety can interact with protein receptors . These interactions can lead to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is unique due to the combination of the coumarin and phenylalanine moieties. This structural combination may enhance its biological activity and specificity compared to other coumarin derivatives .

Properties

Molecular Formula

C23H22ClNO7

Molecular Weight

459.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

XGYDZBSEYGQZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.